molecular formula C13H14NOS+ B1220623 Alagebrium CAS No. 393121-34-1

Alagebrium

Cat. No.: B1220623
CAS No.: 393121-34-1
M. Wt: 232.32 g/mol
InChI Key: LYLFQLCLUXOFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alagebrium (ALT-711) is a thiazolium-based advanced glycation end-product (AGE) crosslink breaker initially developed to address diabetes- and aging-related cardiovascular complications. Its primary mechanism involves cleaving methylglyoxal (MG)-mediated AGE protein crosslinks, thereby reducing arterial stiffness and improving vascular compliance . Preclinical studies demonstrated its ability to reverse aortic stiffness in non-diabetic hypertensive rats and aged primates, with notable effects on left ventricular (LV) remodeling and myocardial dysfunction in diabetic models .

Clinically, this compound showed mixed outcomes. While it reduced arterial pulse rate and enhanced vascular compliance in hypertensive patients, long-term use raised concerns about hepatic changes .

Properties

CAS No.

393121-34-1

Molecular Formula

C13H14NOS+

Molecular Weight

232.32 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone

InChI

InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1

InChI Key

LYLFQLCLUXOFOL-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C

Other CAS No.

393121-34-1

Synonyms

3-phenacyl-4,5-dimethylthiazolium chloride
alagebrium
ALT 711
ALT-711
ALT711
phenyl-4,5-dimethylthiazolium chloride

Origin of Product

United States

Preparation Methods

Core Reaction Components

  • 4,5-Dimethylthiazole : A heterocyclic compound serving as the nucleophile.

  • 2-Bromoacetophenone : An alkylating agent introducing the phenacyl group.

  • Solvent System : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) facilitate the reaction.

  • Reaction Conditions : Reflux at 80–100°C for 6–12 hours ensures complete conversion.

The reaction proceeds via an SN2 mechanism, where the thiazole’s sulfur atom attacks the electrophilic carbon of phenacyl bromide, displacing bromide and forming the thiazolium intermediate. Subsequent chloride exchange yields the final product.

Optimization of Reaction Parameters

Industrial-scale synthesis prioritizes yield, purity, and reproducibility through controlled conditions:

ParameterLaboratory ScaleIndustrial Scale
Solvent AcetonitrileDMF (enhanced solubility)
Temperature 80°C90–100°C (faster kinetics)
Reaction Time 8–12 hours6–8 hours (optimized)
Purification RecrystallizationColumn chromatography

Higher temperatures in industrial settings reduce reaction time without compromising yield, while DMF improves substrate solubility. Post-synthesis, the crude product is purified via recrystallization from ethanol or methanol, achieving >95% purity.

Degradation and Stability Considerations

This compound’s thiazolium ring is susceptible to hydrolysis under acidic or aqueous conditions, necessitating anhydrous synthesis environments. Stability studies indicate that storage at −20°C in desiccated form preserves integrity for >12 months.

Industrial Production and Quality Control

Large-scale manufacturing employs continuous-flow reactors to enhance heat and mass transfer, minimizing side reactions. Key quality control measures include:

  • HPLC Analysis : Verifies purity (>99%) and identifies residual solvents.

  • Mass Spectrometry : Confirms molecular weight (267.77 g/mol).

  • NMR Spectroscopy : Validates structural integrity, particularly the thiazolium and phenacyl moieties.

Comparative Analysis of Synthetic Methodologies

While early routes used phenacyl bromide and thiazole derivatives, recent advances explore microwave-assisted synthesis to reduce reaction times by 50%. However, scalability challenges persist, favoring traditional thermal methods for industrial production .

Chemical Reactions Analysis

Types of Reactions: Alagebrium primarily undergoes substitution reactions due to the presence of the thiazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazolium derivatives, while oxidation and reduction reactions can modify the functional groups attached to the thiazolium ring .

Scientific Research Applications

Cardiovascular Applications

Research indicates that alagebrium has significant cardiovascular benefits:

  • Inhibition of Neointimal Hyperplasia : In diabetic rat models, this compound treatment significantly inhibited neointimal hyperplasia following carotid balloon injury. This effect is attributed to the reduction of intracellular reactive oxygen species (ROS) and the subsequent inhibition of vascular smooth muscle cell proliferation .
  • Improvement in Vascular Compliance : this compound has been shown to improve vascular compliance in aging humans, which may help reduce the risk of hypertension and other cardiovascular complications associated with aging and diabetes .

Renal Protection

This compound demonstrates protective effects on renal tissues:

  • Reduction of Glomerular Fibrogenesis : In studies involving diabetic models, this compound was found to reduce glomerular fibrogenesis and inflammation, suggesting its potential role in preventing diabetic nephropathy .
  • Attenuation of AGE Accumulation : The compound has been reported to attenuate cardiac and renal accumulation of AGEs, which is beneficial for patients suffering from renal and cardiac injuries .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in various studies:

  • Inhibition of COX-2 Expression : this compound treatment has been linked to down-regulation of cyclooxygenase-2 (COX-2) expression, which is associated with inflammation and oxidative stress in vascular tissues .

Clinical Studies and Trials

Several clinical studies have explored the efficacy and safety of this compound:

  • BENEFICIAL Study : A proof-of-concept study aimed at assessing the efficacy and safety of this compound as an AGE crosslink breaker in patients with diabetes. Initial results indicate potential benefits in managing AGE-related complications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Cardiovascular HealthInhibits neointimal hyperplasia; improves vascular compliance
Renal ProtectionReduces glomerular fibrogenesis; attenuates AGE accumulation
Anti-inflammatory EffectsInhibits COX-2 expression; reduces oxidative stress
Clinical EfficacyOngoing studies like BENEFICIAL show promise for managing diabetic complications

Mechanism of Action

Alagebrium exerts its effects by breaking the covalent bonds formed in cross-linked proteins, thereby releasing the proteins and restoring their normal function. This action targets the biochemical pathway leading to the formation of AGEs. By breaking these crosslinks, this compound helps to reverse the stiffening of blood vessel walls and other forms of protein degradation associated with aging and degenerative diseases .

Comparison with Similar Compounds

Key Insights :

  • This compound and TRC-Alagebrium share crosslink-breaking properties but differ structurally (thiazolium vs. pyridinium), which may influence binding affinity or pharmacokinetics .

Efficacy in Preclinical and Clinical Studies

Key Insights :

Clinical Trial Status and Limitations

Compound Development Phase Status Limitations
This compound Phase 2 (CHF) Discontinued (funding) Mixed efficacy, lack of long-term safety data
Aminoguanidine Early-phase Discontinued (safety) Nephrotoxicity at therapeutic doses
TRC-Alagebrium Preclinical No reported trials Mechanistic and pharmacokinetic data lacking

Key Insights :

  • Funding and safety challenges underscore the difficulty in developing AGE-targeted therapies.

Biological Activity

Alagebrium, also known as ALT-711, is a thiazolium derivative recognized for its ability to break advanced glycation end-products (AGEs), which are implicated in various age-related diseases, particularly in diabetes and cardiovascular disorders. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical findings, and potential therapeutic applications.

This compound functions primarily as an AGE cross-link breaker. It chemically cleaves carbon–carbon bonds in cross-linked structures, effectively reducing the accumulation of AGEs in tissues. This action is believed to improve vascular function and mitigate oxidative stress by enhancing the bioavailability of nitric oxide and decreasing reactive oxygen species (ROS) production .

Key Mechanisms:

  • AGE Cleavage: this compound disrupts the formation of new AGEs and breaks existing cross-links.
  • Metal Chelation: It exhibits antioxidant properties by chelating metal ions such as copper, which are involved in oxidative stress pathways .
  • RAGE Interaction: Although the direct interaction with the receptor for AGEs (RAGE) remains unclear, studies indicate that this compound may reduce RAGE expression, contributing to its protective effects against cardiovascular complications .

Clinical Studies and Findings

This compound has been evaluated in several clinical trials and preclinical studies, demonstrating promising results in improving cardiovascular health and metabolic functions.

Table 1: Summary of Clinical Trials Involving this compound

Study NamePopulationDurationKey Findings
SILVER StudyPatients with left ventricular hypertrophyPhase IINo significant change in systolic/pulse pressure; some improvements noted at 3- and 6-month follow-ups .
DIAMOND StudyPatients with diastolic heart failurePhase IIReduced left ventricular mass; improved diastolic function without altering blood pressure .
Preclinical StudiesDiabetic rats3 weeksImproved vascular function; decreased collagen cross-linking .
Aging Monkeys StudyAged monkeys8 weeksSignificant reduction in aortic stiffness and improved cardiac function .

Case Studies

  • Diabetes Management:
    In a study involving diabetic rats, treatment with this compound led to enhanced vascular function and decreased markers of oxidative stress. The compound was shown to reduce IgG binding to red blood cells and improve overall metabolic parameters .
  • Cardiovascular Health:
    A clinical trial assessed the impact of this compound on elderly patients with systolic hypertension. Results indicated increased arterial compliance and improved cardiac diastolic function after treatment .
  • Renal Protection:
    Research on diabetic nephropathy demonstrated that this compound treatment reduced albuminuria and improved renal function by mitigating oxidative stress in renal tissues .

Safety Profile

Overall, this compound has exhibited a favorable safety profile across multiple studies. Early-phase trials reported no significant adverse effects or mortality associated with its use, although later studies were hindered by financial constraints leading to discontinuation of further development .

Q & A

Q. What is the primary biochemical mechanism of Alagebrium (ALT-711) in modulating advanced glycation end-products (AGEs)?

this compound acts as a carbonyl scavenger, inhibiting metal proteinases (MG) and reducing α-dicarbonyl compounds like AGEs. However, its direct vs. indirect mechanisms remain debated. Preclinical studies suggest it disrupts AGE-RAGE (receptor for AGEs) signaling, but human trials lack conclusive evidence linking RAGE protein expression changes to clinical outcomes .

Q. What key findings from animal models support this compound's potential in treating diabetic cardiovascular complications?

In non-diabetic hypertensive rats, this compound reduced aortic stiffness and improved vascular compliance. Similarly, aged primates showed decreased pulse-wave velocity and aortic rigidity. These results highlight its potential to reverse AGE-mediated vascular dysfunction, though translational challenges persist in human trials .

Q. How do clinical trial designs for this compound address variability in diabetic patient cohorts?

Trials typically stratify participants by diabetes duration, baseline cardiovascular metrics (e.g., arterial stiffness), and AGE biomarker levels (e.g., serum carboxymethyllysine). Standardized protocols for dosing (e.g., 210 mg/day oral administration) and outcome measures (e.g., pulse-pressure reduction) are critical to mitigate confounding variables .

Advanced Research Questions

Q. What methodological limitations explain discrepancies between this compound's preclinical efficacy and clinical trial results?

Preclinical models often use homogeneous cohorts (e.g., single-sex rodents), whereas human trials involve heterogeneous populations with comorbidities (e.g., hypertension, renal dysfunction). Additionally, animal studies employ shorter intervention periods (weeks vs. years in humans), potentially underestimating long-term toxicity or compensatory mechanisms .

Q. How can researchers address contradictions in this compound's impact on left ventricular hypertrophy (LVH) across studies?

Conflicting LVH data may stem from differences in imaging protocols (e.g., echocardiography vs. MRI) or endpoint definitions. A meta-analysis of raw datasets, adjusting for covariates like blood pressure and glycemic control, could clarify causality. Standardized statistical models (e.g., mixed-effects regression) are recommended to account for inter-study variability .

Q. What experimental strategies improve reproducibility in studying this compound's RAGE pathway modulation?

In vitro studies should validate RAGE knockdown/overexpression models using CRISPR-Cas9 and confirm protein interactions via co-immunoprecipitation. For in vivo work, dual measurement of soluble RAGE (sRAGE) and tissue-specific RAGE expression (e.g., immunohistochemistry) ensures mechanistic clarity. Open-access sharing of cell lines and antibody validation data is critical .

Q. Why did this compound's clinical development halt despite promising phase II results?

Funding withdrawals, not efficacy concerns, terminated trials. For instance, Synvista Therapeutics discontinued a phase III study on diabetic cardiomyopathy due to financial constraints. Researchers proposing new trials must address investor skepticism by incorporating biomarker-driven enrichment strategies (e.g., selecting patients with elevated AGE levels) to enhance trial sensitivity .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Use adaptive trial designs with Bayesian statistics to iteratively adjust doses based on interim safety/efficacy data. Preclinical toxicology should include liver function tests (e.g., ALT/AST levels) and histopathology, as early human trials noted hepatic changes at higher doses .

Q. What statistical approaches resolve conflicting data on this compound's impact on vascular compliance?

Apply time-series analysis to differentiate acute vasodilation effects from structural remodeling. Multivariate regression models controlling for age, diabetes duration, and concurrent medications (e.g., ACE inhibitors) can isolate this compound-specific effects. Open-source tools like R or Python’s SciPy suite enhance reproducibility .

Q. How can researchers leverage existing this compound data for secondary analysis?

Petition trial sponsors (e.g., NIH ClinicalTrials.gov ) for anonymized datasets. Use meta-analytic frameworks like PRISMA to synthesize outcomes across studies. Machine learning techniques (e.g., cluster analysis) may identify patient subgroups with heightened responsiveness to treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alagebrium
Reactant of Route 2
Alagebrium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.